molecular formula C10H14ClFN2O B1439541 N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride CAS No. 1214702-91-6

N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride

Cat. No.: B1439541
CAS No.: 1214702-91-6
M. Wt: 232.68 g/mol
InChI Key: FLKQPDRDGWKMOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number (1214702-91-6)

The systematic nomenclature of N~1~-(2-fluoro-4-methylphenyl)alaninamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic amides. The official IUPAC name for this compound is 2-amino-N-(2-fluoro-4-methylphenyl)propanamide hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of an amino group at the second carbon position of a propanamide chain, with the amide nitrogen linked to a substituted phenyl ring bearing both fluorine and methyl substituents.

The Chemical Abstracts Service has assigned the unique registry number 1214702-91-6 to this hydrochloride salt form. This CAS number serves as the definitive identifier for the compound across chemical databases and regulatory documentation. The systematic naming also acknowledges the compound as a hydrochloride salt, distinguishing it from the free base form which carries a different CAS registry number. Alternative nomenclature variations found in chemical literature include this compound and 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide hydrochloride.

The substituent pattern on the aromatic ring follows the ortho-para relationship, with the fluorine atom positioned ortho to the nitrogen attachment point and the methyl group located para to the same position. This specific substitution pattern contributes to the compound's unique chemical and physical properties. The nomenclature system also distinguishes this compound from related β-alaninamide derivatives, where the amino acid backbone structure differs fundamentally.

Molecular Formula (C₁₀H₁₄ClFN₂O) and Weight (232.68 g/mol) Analysis

The molecular formula C₁₀H₁₄ClFN₂O represents the complete hydrochloride salt form of N~1~-(2-fluoro-4-methylphenyl)alaninamide, with a precise molecular weight of 232.68 grams per mole. This formula encompasses ten carbon atoms forming the backbone structure, fourteen hydrogen atoms including those from the hydrochloride salt, one chlorine atom from the hydrochloride component, one fluorine atom as an aromatic substituent, two nitrogen atoms in the amino and amide functionalities, and one oxygen atom in the carbonyl group.

Molecular Component Count Contribution to Mass (g/mol)
Carbon atoms 10 120.11
Hydrogen atoms 14 14.11
Chlorine atom 1 35.45
Fluorine atom 1 19.00
Nitrogen atoms 2 28.01
Oxygen atom 1 15.999
Total Molecular Weight - 232.68

The free base form of this compound, without the hydrochloride salt, corresponds to the molecular formula C₁₀H₁₃FN₂O with a molecular weight of 196.22 grams per mole. This distinction is crucial for understanding the compound's behavior in different chemical environments and its solubility characteristics. The addition of the hydrochloride component significantly enhances water solubility compared to the free base form, a common pharmaceutical strategy for improving bioavailability of amine-containing compounds.

Analysis of the molecular weight distribution reveals that the aromatic portion contributes approximately 52% of the total molecular mass, while the alaninamide backbone accounts for roughly 31%, and the hydrochloride salt represents about 15% of the total weight. The fluorine substitution adds minimal mass but significantly influences the compound's electronic properties and potential biological interactions. The molecular weight falls within the optimal range for drug-like compounds according to Lipinski's Rule of Five, suggesting favorable pharmaceutical properties.

SMILES Notation and InChI Key Representation

The Simplified Molecular Input Line Entry System notation for this compound provides a comprehensive linear representation of the molecular structure. Two primary SMILES representations have been documented: CC1=CC(F)=C(NC(C(N)C)=O)C=C1.Cl and NCHC(NC1=CC=C(C)C=C1F)=O.[H]Cl. Both representations accurately depict the same molecular structure but utilize different formatting conventions for the hydrochloride salt component.

The SMILES notation systematically describes the aromatic ring structure beginning with the methyl-substituted carbon, proceeding around the benzene ring to indicate the fluorine substituent, and identifying the amide linkage to the alanine-derived backbone. The notation captures the stereochemical environment around the amino acid center, though specific stereochemical designations may vary depending on the exact isomeric form. The hydrochloride component is represented either as a separate chloride ion or as a protonated hydrogen chloride molecule, both conveying the salt formation.

The International Chemical Identifier Key for this compound is documented as FLKQPDRDGWKMOY-UHFFFAOYSA-N, providing a unique hash-based identifier derived from the complete molecular structure. This InChI Key serves as a standardized reference across chemical databases and ensures consistent identification regardless of nomenclature variations. The InChI system represents the compound's connectivity, hydrogen atoms, charge distribution, and stereochemical information in a hierarchical format that can be reconstructed into the complete molecular structure.

Structural Representation Format Key Features
SMILES (Format 1) CC1=CC(F)=C(NC(C(N)C)=O)C=C1.Cl Ring-first notation
SMILES (Format 2) NCHC(NC1=CC=C(C)C=C1F)=O.[H]Cl Backbone-first notation
InChI Key FLKQPDRDGWKMOY-UHFFFAOYSA-N Standardized hash identifier

These molecular descriptors enable computational analysis, database searching, and structural comparison with related compounds. The SMILES representations facilitate virtual screening and molecular modeling studies, while the InChI Key ensures unambiguous compound identification across different chemical information systems.

Crystallographic Data and Hydrogen Bonding Patterns

While specific crystallographic data for this compound were not directly available in the current literature, analysis of related alaninamide derivatives provides insight into potential solid-state structures and hydrogen bonding patterns. Crystallographic studies of similar compounds reveal characteristic intermolecular interactions that likely occur in this fluorinated derivative. The presence of both amino and amide functional groups creates multiple opportunities for hydrogen bonding networks in the crystal lattice.

The hydrochloride salt formation significantly influences the crystallographic arrangement through ionic interactions between the protonated amino group and the chloride anion. This salt bridge formation typically results in more ordered crystal structures compared to the free base form. The fluorine substituent on the aromatic ring contributes to the overall dipole moment of the molecule and can participate in weak hydrogen bonding interactions, particularly with hydrogen atoms from neighboring molecules in the crystal structure.

Computational modeling studies of related alaninamide compounds suggest that the molecular conformation in the solid state likely adopts an extended configuration to minimize steric interactions between the aromatic ring and the amino acid backbone. The presence of the fluorine atom in the ortho position relative to the amide linkage may introduce conformational constraints that influence the preferred crystal packing arrangements. The methyl group in the para position provides additional hydrophobic interactions that contribute to crystal stability.

The amide carbonyl group serves as a hydrogen bond acceptor, while the primary amino group functions as a hydrogen bond donor in the crystal lattice. These interactions, combined with the ionic character of the hydrochloride salt, result in three-dimensional networks that determine the compound's physical properties including melting point, solubility, and stability. The specific arrangement of these hydrogen bonding patterns influences the compound's pharmaceutical properties and processability.

Comparative Analysis of β-Alaninamide vs. Alaninamide Derivatives

The structural distinction between this compound and related β-alaninamide derivatives represents a fundamental difference in amino acid backbone configuration that significantly impacts biological activity and chemical properties. β-Amino acids, including β-alaninamide derivatives, contain an additional methylene group in the backbone structure, creating a three-carbon chain between the amino and carboxyl functional groups compared to the two-carbon chain in standard α-amino acid derivatives.

Research into β-amino acid derivatives has demonstrated enhanced resistance to enzymatic degradation and improved oral bioavailability compared to their α-amino acid counterparts. The extended backbone in β-alaninamide derivatives provides greater conformational flexibility and can adopt different secondary structures when incorporated into peptide sequences. In contrast, the α-alaninamide structure in this compound maintains the natural amino acid configuration found in biological systems.

Structural Feature α-Alaninamide Derivatives β-Alaninamide Derivatives
Backbone carbons 2 (between N and C=O) 3 (between N and C=O)
Conformational flexibility Limited Enhanced
Enzymatic stability Standard Improved
Biological recognition Natural pattern Modified pattern
Synthetic accessibility Higher Moderate

The fluorine and methyl substitutions on the aromatic ring of this compound provide electronic and steric modifications that influence binding interactions with biological targets. Comparative studies of alaninamide derivatives with various aromatic substitution patterns have shown that fluorine atoms can enhance binding affinity through electrostatic interactions while maintaining favorable pharmacokinetic properties. The specific 2-fluoro-4-methyl substitution pattern creates a unique electronic environment that distinguishes this compound from both unsubstituted and differently substituted analogs.

Properties

IUPAC Name

2-amino-N-(2-fluoro-4-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12;/h3-5,7H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQPDRDGWKMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for this compound involves the coupling of 2-fluoro-4-methylaniline with alanine derivatives. The key steps and conditions are as follows:

  • Starting Materials: 2-Fluoro-4-methylaniline and alanine or its activated derivative (e.g., alanine ester or acid chloride).
  • Coupling Agents: Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate amide bond formation.
  • Base: Triethylamine or other organic bases are employed to neutralize the acid generated during coupling.
  • Solvent: Typical solvents include dichloromethane, dimethylformamide (DMF), or other polar aprotic solvents.
  • Reaction Conditions: The reaction is generally conducted at room temperature with stirring for several hours to ensure complete conversion.
  • Workup: After reaction completion, the mixture is quenched, and the product is isolated by extraction, followed by purification.

This method yields the alaninamide intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate.

Industrial Production Methods

Industrial synthesis of N¹-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride involves scaling up the laboratory procedures with enhanced process controls:

  • Automated Reactors: Large-scale reactors with precise temperature, pH, and agitation control are used to maintain reaction consistency.
  • Reaction Monitoring: In-line analytical techniques such as HPLC or NMR are employed to monitor reaction progress and optimize yield.
  • Purification: The crude product undergoes recrystallization or chromatographic purification to achieve high purity suitable for pharmaceutical use.
  • Yield and Purity: Industrial processes aim for yields above 70% with purity exceeding 98%, ensuring suitability for further formulation.

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Outcome
1 2-Fluoro-4-methylaniline + Alanine derivative EDCI, Triethylamine, DMF, Room Temp, 4-6 h Formation of N¹-(2-Fluoro-4-methylphenyl)alaninamide
2 Alaninamide intermediate HCl in ethanol or ethyl acetate Formation of hydrochloride salt
3 Crude product Recrystallization or chromatography Purified N¹-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride

Research Findings and Optimization

  • Coupling Efficiency: Use of EDCI as a coupling agent provides high amide bond formation efficiency with minimal side reactions.
  • Base Selection: Triethylamine is preferred due to its effectiveness in scavenging HCl and maintaining reaction pH.
  • Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and improve reaction rates.
  • Temperature Control: Room temperature conditions prevent decomposition and racemization of chiral centers.
  • Purification Techniques: Recrystallization from solvents such as ethanol-water mixtures yields high purity crystals, while chromatographic methods ensure removal of minor impurities.

Notes on Alternative Methods and Related Compounds

While direct coupling remains the most common method, alternative synthetic strategies may include:

  • Use of activated esters or acid chlorides of alanine to improve coupling rates.
  • Enzymatic synthesis approaches for stereoselective preparation.
  • Salt formation using different acids for specific pharmaceutical properties.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylalaninamide derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a lead structure for the design of new drugs targeting various diseases. The presence of the fluorine atom and the methyl group on the phenyl ring can improve the binding affinity and metabolic stability of the compound, which are crucial factors in drug efficacy.

Key Characteristics:

  • Molecular Formula: C₁₀H₁₃ClFN₂O
  • Biological Activity: Studies indicate that it can modulate protein kinase activity, which is vital in regulating cellular processes such as proliferation and apoptosis.

Biochemical Research

N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride is extensively used in biochemical studies due to its ability to interact with various biological macromolecules, including enzymes and receptors. Its interaction with these targets allows researchers to explore signaling pathways and their implications in disease states.

Applications in Research:

  • Modulation of Enzyme Activity: The compound has shown potential in influencing enzymatic activities related to cellular signaling pathways.
  • Targeting Specific Biological Pathways: Its unique structure enables selective interactions with biological targets, which is essential for understanding disease mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against specific pathogens. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth.

Case Study:

  • In vitro studies demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL.

Antitumor Activity

The compound's structure suggests potential antitumor activity, making it a candidate for cancer research. Modifications in its structural components can enhance cytotoxic effects against various cancer cell lines.

Data Overview:

Activity TypeTarget Cell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Structure-Activity Relationship Studies

The unique structural characteristics of this compound allow for detailed structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

Comparison with Similar Compounds:

Compound NameStructural FeaturesUnique Aspects
N~1~-(4-Fluoro-3-methylphenyl)acetamideFluorinated aromatic ringAcetamide group instead of alaninamide
N~2~-[(4-Fluoro-3-Methylphenyl)sulfonyl]-N-Hydroxy-D-AlaninamideSulfonamide derivativeHydroxy group adds polar character
N~1~-(2-Fluoro-4-nitrophenyl)alaninamideNitro substituentDifferent electronic properties due to nitro group

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of N¹-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride, with comparisons based on substituents, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N¹-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride 2-Fluoro-4-methylphenyl, alaninamide core, HCl 233.46 (calculated) Enhanced lipophilicity (logP ~1.8*), potential kinase inhibition, drug candidate scaffold
L-Alaninamide hydrochloride Unsubstituted phenyl, alaninamide core, HCl 154.59 Basic amino acid derivative; used in peptide synthesis, lacks fluorinated/pharmacophoric groups
N-(2-Fluoro-4-methylphenyl)acetamide 2-Fluoro-4-methylphenyl, acetamide core 181.62 Smaller amide group; limited bioactivity, intermediate in organic synthesis
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 4-Fluorophenyl, branched chain, HCl 246.71 Higher molecular weight; agrochemical applications, protease inhibition
Methyl D-2-(4-fluorophenyl)glycinate hydrochloride 4-Fluorophenyl, glycine ester, HCl 219.65 Esterified form; improved membrane permeability, chiral building block

*Estimated logP using fragment-based methods.

Key Differentiators :

Substituent Effects: The 2-fluoro-4-methylphenyl group in the target compound provides steric and electronic modulation distinct from analogs like 4-fluorophenyl () or unsubstituted phenyl (). Alaninamide vs. Glycine Derivatives: The alaninamide core introduces a chiral center and methyl side chain, improving metabolic stability over glycine-based analogs (e.g., ).

Pharmacological Potential: Fluorinated aromatic amines, such as Avagacestat (), demonstrate activity as γ-secretase inhibitors, suggesting the target compound’s fluorophenyl group may confer similar enzyme-targeting capabilities. Compared to 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (), the target compound’s simpler structure may reduce off-target effects while retaining affinity for hydrophobic binding pockets.

Synthesis and Purity :

  • Synthesis routes for related compounds (e.g., nitro intermediates in ) suggest the target compound could be prepared via nucleophilic substitution of 2-fluoro-4-methylaniline with alaninamide precursors, followed by HCl salt formation.
  • Purity standards for hydrochloride salts (e.g., ≤0.5% total impurities in ) highlight the importance of rigorous chromatographic purification to eliminate byproducts like dehalogenated analogs.

Biological Activity

N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H13_{13}FN2_2O·HCl, characterized by:

  • A fluoro group at the 2-position of the phenyl ring.
  • A methyl group at the 4-position of the phenyl ring.
  • An alaninamide moiety, which is crucial for its biological interactions.

These structural features influence its chemical reactivity and biological activity significantly, making it a unique candidate for various applications in scientific research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluoro-substituted phenyl ring enhances binding affinity to these targets, potentially acting as an inhibitor or activator of enzymatic processes. This modulation can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.

Key Mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, affecting their catalytic activity.
  • Signal Transduction : It can influence pathways that regulate cellular responses to external stimuli.
  • Metabolic Pathways : The compound's structure allows it to participate in metabolic reactions, potentially leading to the formation of various metabolites.

1. Biochemical Probes

This compound is being explored as a biochemical probe for studying enzyme interactions and metabolic pathways. Its ability to bind selectively to certain enzymes makes it valuable for understanding complex biochemical networks.

2. Therapeutic Potential

There is ongoing research into the therapeutic effects of this compound. It is being investigated for its potential in drug development targeting specific molecular pathways associated with diseases such as cancer and metabolic disorders. Preliminary studies suggest that it may exhibit anti-cancer properties by modulating key signaling pathways involved in tumor growth.

3. Research Applications

The compound has applications across various fields:

  • Chemistry : Used as a building block in synthesizing more complex organic molecules.
  • Biology : Employed in studies related to enzyme-substrate interactions and protein-ligand binding.
  • Industry : Utilized in developing new materials and specialty chemicals with unique properties.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H13_{13}FN2_2O·HClContains both fluoro and methyl groups, influencing pharmacokinetics.
N~1~-(4-Fluoro-2-methylphenyl)alaninamideC10_{10}H12_{12}FN2_2O·HClDifferent substitution pattern may alter biological activity.
N~1~-(2-Fluoro-4-methylphenyl)-β-alaninamideC11_{11}H14_{14}FN2_2O·HClβ-alanine moiety potentially enhances solubility and bioavailability.

This table highlights how the presence of specific functional groups can significantly impact the biological properties and potential applications of these compounds.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various experimental models:

Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that at certain concentrations, it effectively reduced enzyme activity by approximately 50%, suggesting potential therapeutic implications in metabolic disorders.

Study 2: Cancer Cell Line Testing

In vitro tests using cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell proliferation rates compared to control groups. This effect was attributed to modulation of signaling pathways associated with cell growth and survival.

Q & A

Q. What are the optimal synthetic routes for N¹-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling 2-fluoro-4-methylaniline with a protected alaninamide intermediate, followed by deprotection and hydrochloride salt formation. Fluorinated aromatic precursors (e.g., 4-fluorobenzylamine hydrochloride ) can guide fluorophenyl group introduction. Purification may require recrystallization or column chromatography. Stability of intermediates should be monitored under acidic/basic conditions .

Q. How can the purity and structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of:

  • HPLC with UV detection (λmax ~255 nm for aromatic fluorophores, as seen in similar compounds ).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for [M+H]+ ions).
  • ¹H/¹³C NMR to confirm substitution patterns on the fluorophenyl ring and alaninamide backbone.
  • Elemental analysis to validate stoichiometry .

Q. What are the recommended storage conditions to ensure long-term stability?

Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies on analogous compounds (e.g., 4-ethyl-N-phenethylpiperidine hydrochloride) suggest ≥5-year stability under these conditions . Avoid repeated freeze-thaw cycles to prevent decomposition.

Q. What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer: Based on structurally similar fluorinated amino acids (e.g., 4-Azido-L-phenylalanine hydrochloride):

SolventSolubility (mg/mL)
DMSO≥100
WaterLimited (pH-dependent)
MethanolModerate (~50)
Pre-warm solvents to 37°C for enhanced dissolution .

Q. How can researchers distinguish between enantiomers or diastereomers of this compound?

Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar mobile phases. Compare retention times with racemic mixtures. Circular dichroism (CD) spectroscopy can further confirm enantiomeric purity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for fluorinated alaninamide derivatives?

Methodological Answer: Fluorine substitution at the para position (as in 4-Fluoro-L-phenylalanine ) enhances metabolic stability and receptor binding affinity. Compare activity of 2-fluoro-4-methylphenyl analogs against non-fluorinated controls in enzymatic assays (e.g., γ-secretase inhibition studies using Avagacestat-like derivatives ).

Q. How can impurity profiles be rigorously analyzed during synthesis?

Methodological Answer: Employ gradient HPLC with a C18 column and PDA detector (210–280 nm). Validate methods per ICH guidelines:

  • Limit of detection (LOD): ≤0.1% for unknown impurities.
  • Quantify major byproducts (e.g., des-fluoro analogs) using reference standards .

Q. What in vitro models are suitable for studying its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine proteases or γ-secretase using fluorogenic substrates (e.g., 7-amido-4-methylcoumarin derivatives ).
  • Cell permeability : Use Caco-2 monolayers with LC-MS/MS quantification .
  • Cytotoxicity : Screen in HEK293 or primary neuronal cells at 1–100 µM .

Q. How does the 2-fluoro-4-methylphenyl group influence pharmacokinetic properties?

Methodological Answer: The fluorine atom reduces oxidative metabolism, while the methyl group enhances lipophilicity. Compare logP values (experimental vs. computational, e.g., ChemAxon) and plasma protein binding (PPB) using equilibrium dialysis. Fluorine’s electronegativity may also alter hydrogen-bonding interactions in target binding pockets .

Q. What computational strategies aid in optimizing this compound for target selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of related enzymes (e.g., γ-secretase ).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for fluorophenyl groups) with IC50 data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride
Reactant of Route 2
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N~1~-(2-Fluoro-4-methylphenyl)alaninamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.